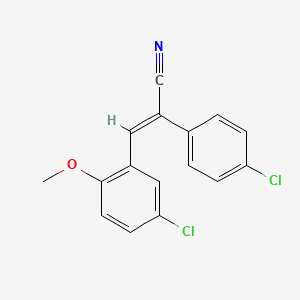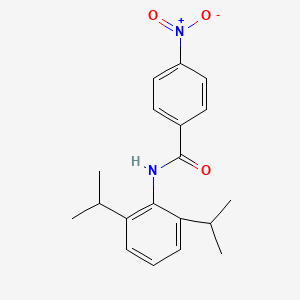
3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile, also known as CMCA, is a chemical compound that belongs to the family of acrylonitrile derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
Applications De Recherche Scientifique
3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In a study conducted by Zhang et al., this compound was found to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Moreover, this compound has been reported to exhibit potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
Mécanisme D'action
The exact mechanism of action of 3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in cells. For instance, this compound has been reported to activate the p38 MAPK signaling pathway, which plays a crucial role in cell proliferation and apoptosis. This compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. For instance, it has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which play a crucial role in the pathogenesis of various diseases. Moreover, this compound has been reported to inhibit the activity of enzymes such as COX-2, which are involved in the production of pro-inflammatory mediators. Furthermore, this compound has been shown to modulate the levels of various neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile in lab experiments is its high purity and stability. Moreover, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the main limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo. Moreover, the exact dosage and administration route of this compound in animal studies are not well-established, which can affect the reproducibility and reliability of the results.
Orientations Futures
There are several future directions for the research on 3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile. One of the potential applications of this compound is in the development of novel anticancer agents. Moreover, this compound can be used as a starting material for the synthesis of various derivatives with improved pharmacological properties. Furthermore, the potential environmental impact of this compound and its derivatives should be investigated, as they can be used in the production of various materials such as polymers and resins. Finally, the development of novel methods for the synthesis and purification of this compound can lead to improved yields and purity, which can facilitate its applications in various fields.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including medicinal chemistry, material science, and environmental science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound can lead to the development of novel drugs and materials with improved properties.
Méthodes De Synthèse
3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)acrylonitrile can be synthesized using different methods, including the Knoevenagel condensation reaction, the Wittig reaction, and the Suzuki coupling reaction. The most common method involves the Knoevenagel condensation reaction between 5-chloro-2-methoxybenzaldehyde and 4-chlorobenzonitrile in the presence of a base catalyst such as piperidine. The reaction yields this compound as a yellow solid with a purity of over 95%.
Propriétés
IUPAC Name |
(E)-3-(5-chloro-2-methoxyphenyl)-2-(4-chlorophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c1-20-16-7-6-15(18)9-12(16)8-13(10-19)11-2-4-14(17)5-3-11/h2-9H,1H3/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDQZRXLOFYUBA-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=C(/C#N)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-methylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5718747.png)
![1-(3-phenyl-2-propen-1-yl)-4-[3-(2-thienyl)acryloyl]piperazine](/img/structure/B5718749.png)
![7-amino-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5718755.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5718757.png)
![3-methyl-7-(2-naphthyl)-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5718758.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B5718762.png)

![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-methyl-3-nitrobenzamide](/img/structure/B5718774.png)
![2,4-di-tert-butyl-6-[(4-methyl-1,4-diazepan-1-yl)methyl]phenol](/img/structure/B5718780.png)
![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-2-(3,4-dichlorophenyl)ethanimidamide](/img/structure/B5718788.png)
![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5718790.png)
![N-1,3-benzodioxol-5-yl-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5718802.png)
